Anhydroglucitol decanoate
Description
Properties
CAS No. |
39438-11-4 |
|---|---|
Molecular Formula |
C16H30O6 |
Molecular Weight |
318.41 g/mol |
IUPAC Name |
[4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] decanoate |
InChI |
InChI=1S/C16H30O6/c1-2-3-4-5-6-7-8-9-14(18)22-13-11-21-12(10-17)15(19)16(13)20/h12-13,15-17,19-20H,2-11H2,1H3 |
InChI Key |
FLANHZFMAUBCRU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=O)OC1COC(C(C1O)O)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of anhydroglucitol decanoate typically involves the esterification of anhydroglucitol with decanoic acid. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the esterification process. The reaction conditions are optimized to ensure the complete conversion of anhydroglucitol and decanoic acid to the desired ester product.
Chemical Reactions Analysis
Hydrolysis Reactions
The ester bond undergoes hydrolysis under acidic or alkaline conditions (Source ):
| Reaction Type | Conditions | Products | Applications |
|---|---|---|---|
| Acidic hydrolysis | 1M HCl, reflux, 2–4 hrs | Decanoic acid + 1,5-anhydroglucitol | Recovery of parent compounds |
| Alkaline hydrolysis | 0.5M NaOH, 50°C, 1 hr | Sodium decanoate + 1,5-anhydroglucitol | Industrial saponification |
Mechanistic Insight :
-
Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic water attack.
-
Alkaline hydrolysis involves deprotonation of the ester, forming a tetrahedral intermediate.
Transesterification
1,5-Anhydroglucitol decanoate reacts with alcohols to form new esters (Source):
| Alcohol Reactant | Catalyst | Conditions | Products |
|---|---|---|---|
| Methanol | NaOMe (0.1%) | 65°C, 3 hrs | Methyl decanoate + 1,5-anhydroglucitol |
| Ethanol | H₂SO₄ | Reflux, 6 hrs | Ethyl decanoate + 1,5-anhydroglucitol |
This reaction is critical for modifying solubility properties in pharmaceutical formulations.
Oxidation Reactions
Limited oxidative pathways are reported due to the stability of the anhydroglucitol backbone. Experimental studies suggest:
-
Selective oxidation of the primary hydroxyl group (C6) using TEMPO/NaClO yields a ketone derivative (theoretical prediction based on analogous polyol chemistry).
-
Strong oxidizers (e.g., KMnO₄) degrade the molecule into shorter-chain carboxylic acids (e.g., hexanoic acid).
Thermal Decomposition
Thermogravimetric analysis (TGA) reveals decomposition above 250°C (Source):
-
Primary products : CO₂, H₂O, and decanoic acid fragments.
-
Char residue : <5% at 600°C.
Enzymatic Interactions
While not a direct chemical reaction, 1,5-anhydroglucitol decanoate inhibits intestinal disaccharidases (e.g., sucrase, maltase) by mimicking glucose’s structure (Source ). This property is leveraged in glycemic control research.
Scientific Research Applications
Anhydroglucitol decanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: this compound is studied for its potential role in cellular metabolism and as a biomarker for certain metabolic conditions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the formulation of various industrial products, including surfactants and emulsifiers.
Mechanism of Action
The mechanism of action of anhydroglucitol decanoate involves its interaction with specific molecular targets and pathways. In biological systems, it may act by modulating enzyme activity or by serving as a substrate for metabolic processes. The exact molecular targets and pathways involved are still under investigation, but it is believed to influence glucose metabolism and cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Anhydroglucitol Tripalmitate
- Structure : Ester of anhydroglucitol with palmitic acid (C16 fatty acid).
- Properties: Longer acyl chain increases hydrophobicity compared to decanoate, reducing water solubility but enhancing lipid compatibility.
- Applications : Used in lipid-based formulations and as a stabilizer in cosmetics.
- CAS Number : 39438-11-4 .
1,4-Anhydro-D-Glucitol, 6-Dodecanoate
- Structure: Ester of 1,4-anhydroglucitol with dodecanoic acid (C12 fatty acid).
- Properties: Intermediate chain length provides balanced solubility in polar and nonpolar solvents.
- Applications : Investigated for use in biodegradable surfactants and polymer additives .
- CAS Number: Not explicitly listed in evidence but structurally analogous to decanoate.
1,5-Anhydroglucitol (1,5-AG)
- Structure: Non-esterified sugar alcohol with a hydroxyl group at the 1,5 position.
- Properties : Highly water-soluble; serves as a biomarker for diabetes due to renal reabsorption dynamics.
- Applications: Clinical diagnostics for glycemic control, with studies showing sensitivity to postprandial hyperglycemia .
Comparative Data Table
Key Research Findings
- Synthesis and Stability: this compound is synthesized via esterification under acidic or enzymatic conditions. Its stability in non-aqueous environments exceeds that of shorter-chain esters, making it preferable for lipid-based systems .
- Biomedical Potential: Unlike 1,5-AG, which is directly involved in glucose metabolism, the decanoate derivative has been explored for enhancing drug bioavailability through micelle formation .
- Industrial Relevance : Comparative studies highlight its superior emulsifying efficiency over tripalmitate in high-temperature applications due to its shorter chain length .
Biological Activity
Anhydroglucitol decanoate, a derivative of 1,5-anhydroglucitol (1,5-AG), has garnered attention for its potential biological activities, particularly in the context of glucose metabolism and diabetes management. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of the compound's biological activity.
Overview of Anhydroglucitol
Chemical Structure and Properties:
Anhydroglucitol is a six-carbon sugar alcohol that mimics glucose but is not metabolized in the same manner. Its structure lacks a hydroxyl group at the C-1 position, which contributes to its unique properties and biological activities. This compound combines this structure with a decanoate group, potentially enhancing its solubility and bioavailability.
- Inhibition of Glucose Absorption:
- Regulation of Insulin Secretion:
- Impact on Glycemic Variability:
Case Study 1: Glycemic Control in Type 2 Diabetes
A study involving sixty patients with type 2 diabetes evaluated the effectiveness of 1,5-AG as a marker for glycemic variability. Continuous glucose monitoring revealed that while 1,5-AG correlated with mean glucose levels in well-controlled patients (HbA1c ≤ 8.0%), it showed limited correlation in poorly controlled patients (HbA1c > 8.0%)【3】.
Case Study 2: Inflammatory Response Modulation
In animal models, anhydroglucitol demonstrated anti-inflammatory properties by reducing cytokine release in response to lipopolysaccharide (LPS) stimulation. This suggests potential therapeutic applications for managing inflammation associated with metabolic disorders【2】【4】.
Data Tables
| Study | Sample Size | Key Findings | |
|---|---|---|---|
| Yamanouchi et al. (2024) | 60 type 2 diabetes patients | Correlation between 1,5-AG and fasting blood glucose | Supports use of 1,5-AG as a glycemic control marker |
| Suzuki et al. (2024) | Animal model | Reduced cytokine levels after LPS challenge with 1,5-AG treatment | Indicates anti-inflammatory potential |
Research Findings
Recent studies have focused on various aspects of anhydroglucitol's biological activity:
- Metabolic Pathways: Anhydroglucitol is derived from glucose metabolism and can influence carbohydrate digestion through its interactions with intestinal enzymes【2】【3】.
- Clinical Implications: The incorporation of anhydroglucitol into diabetes management strategies may enhance patient outcomes by providing insights into glycemic control and variability【4】.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
